2-Amino-6-chloropurine-9-beta-D-(2'-deoxy-2'-fluoro)-arabinoriboside is a nucleoside analogue with significant implications in medicinal chemistry and pharmacology. It is characterized by the presence of a purine base, specifically 2-amino-6-chloropurine, linked to a modified ribose sugar, which includes a fluorine atom at the 2' position. This compound is identified by its CAS number 144924-88-9 and has a molecular formula of CHClFNO, with a molecular weight of 303.68 g/mol .
The compound can be synthesized through various chemical methods and is available from several chemical suppliers. It has been studied for its potential applications in treating viral infections and certain types of cancer due to its structural similarity to naturally occurring nucleosides.
2-Amino-6-chloropurine-9-beta-D-(2'-deoxy-2'-fluoro)-arabinoriboside falls under the category of nucleoside analogues, which are compounds that mimic the structure of nucleosides and can interfere with nucleic acid metabolism. Its classification as an antiviral agent is particularly relevant in research focused on diseases caused by viral pathogens.
The synthesis of 2-amino-6-chloropurine-9-beta-D-(2'-deoxy-2'-fluoro)-arabinoriboside typically involves multi-step organic reactions that modify the purine base and introduce the deoxy-fluoro arabinose sugar.
Technical Details:
The molecular structure consists of a purine base attached to a sugar moiety. The presence of chlorine and fluorine atoms significantly influences its biological activity.
Data:
The compound participates in various chemical reactions typical for nucleoside analogues, including phosphorylation and hydrolysis.
Technical Details:
The mechanism of action primarily involves interference with nucleic acid synthesis. Upon phosphorylation, it mimics adenosine triphosphate and gets incorporated into RNA or DNA during replication.
Data:
Relevant Data:
The therapeutic evolution of arabinofuranosyl purines began with vidarabine (ara-A), the first clinically approved antiviral nucleoside analogue. Its rapid deamination by adenosine deaminase (ADA) limited clinical utility, prompting structural refinements. The introduction of fluorine at the 2'-position marked a transformative advancement: fludarabine (2F-ara-AMP) exhibited resistance to ADA-mediated deactivation, enabling effective targeting of lymphoid malignancies [5]. Subsequent optimization yielded clofarabine (2-Cl-2'-F-ara-A), integrating 2-chloro and 2'-fluoro substitutions to enhance stability, cellular uptake, and multi-enzyme targeting (DNA polymerase/ribonucleotide reductase inhibition) [7]. The compound 2-amino-6-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine (2-amino-6-chloro-F-ara-purine) represents a further structural divergence, replacing adenine with a 2-amino-6-chloropurine base. This modification aims to optimize substrate affinity for phosphorylation kinases while maintaining resistance to purine nucleoside phosphorylase (PNP)-mediated cleavage [7] [9].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1